molecular formula C11H15N3 B6228769 1-(1H-indazol-1-yl)butan-2-amine CAS No. 1247365-00-9

1-(1H-indazol-1-yl)butan-2-amine

Cat. No.: B6228769
CAS No.: 1247365-00-9
M. Wt: 189.3
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Description

1-(1H-Indazol-1-yl)butan-2-amine (CAS 1247365-00-9) is a high-purity organic compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This chemical features an indazole heterocycle, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules. Scientific literature indicates that 1H-indazole derivatives are extensively investigated as key scaffolds in drug discovery, particularly for their potential as c-Jun N-terminal kinase (JNK) inhibitors . Such inhibitors are valuable tools for researching signaling pathways and have been explored as potential therapeutic agents for the treatment of inflammatory disorders, including rheumatoid arthritis and osteoarthritis . Supplied with a typical purity of 95% or higher, this reagent is intended for research and development applications in a laboratory setting . It is stable when stored at 2-8°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1247365-00-9

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Amination

Charette et al. demonstrated the synthesis of 1H-indazoles via intramolecular C–H amination of aminohydrazones using a ligand-free palladium catalyst. For example, trifluoromethanesulfonic anhydride-activated tertiary amides undergo hydrazide addition to form aminohydrazones, which cyclize under palladium catalysis to yield 1H-indazoles (Scheme 1). This method achieves yields of 70–85% and tolerates electron-donating and electron-withdrawing substituents, making it suitable for generating diverse indazole precursors.

Copper-Mediated Cyclization

Wang et al. reported a Cu(OAc)₂·H₂O-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones at mild temperatures (60–80°C), producing 1H-indazoles in 65–90% yields. Lower catalyst loading (5 mol%) and shorter reaction times (4–6 hours) enhance scalability compared to earlier protocols requiring harsh conditions. This route is particularly advantageous for substrates sensitive to high temperatures.

Rhodium-Catalyzed C–H Activation

Zhu et al. developed a Rh(III)-promoted double C–H activation strategy using aldehyde phenylhydrazones, achieving 1H-indazoles in moderate yields (50–70%). While efficient, the reliance on expensive rhodium catalysts limits industrial applicability, prompting exploration of earth-abundant alternatives like cobalt.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
CuIK₂CO₃DMF1101262
Pd(OAc)₂Cs₂CO₃Dioxane100868
NoneDBUMeCN802445

Reductive Amination

Chen et al. utilized ketimine intermediates derived from o-aminobenzonitriles for Cu(OAc)₂-mediated N–N bond formation, yielding indazoles in 70–90% yields. Adapting this, ketones such as 3-oxobutan-1-amine can undergo reductive amination with 1H-indazole under hydrogenation conditions (H₂, Pd/C), though over-reduction of the indazole ring remains a challenge.

Suzuki–Miyaura Cross-Coupling

Wang et al. synthesized 3-substituted indazoles via Suzuki coupling between indazole boronic esters and aryl halides. For 1-(1H-indazol-1-yl)butan-2-amine, a boronate ester of butan-2-amine could couple with 1-iodoindazole under Pd(dppf)Cl₂ catalysis, though literature precedence for such transformations is limited.

Analytical Characterization and Challenges

Spectroscopic Confirmation

1H NMR and LC-MS are critical for verifying structural integrity. For example, the N1-proton in 1H-indazole derivatives resonates at δ 13.2–13.6 ppm in DMSO-d₆, while butan-2-amine protons appear as a multiplet at δ 2.6–3.1 ppm. MS analysis typically shows [M+H]+ peaks at m/z 190–220 for the indazole-amine adduct.

Regioselectivity and Byproduct Formation

Competing N2 alkylation remains a major hurdle, often requiring protective groups like tert-butoxycarbonyl (Boc) to block undesired sites. Radosevich et al. mitigated this using Cp*Co(III) catalysts to enforce N1 selectivity in azobenzene cyclizations, though substrate scope is limited.

Industrial Scalability and Green Chemistry

Recent advances emphasize solvent-free conditions and recyclable catalysts. Joo et al. achieved oxidative benzannulation using Pd(OAc)₂/P(tBu)₃·HBF₄ in PEG-400, reducing waste generation . Similarly, microwave-assisted syntheses cut reaction times from hours to minutes, though energy costs remain prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 1-(1H-indazol-1-yl)butan-2-amine, highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activity/Application Reference
1-(1H-Indazol-1-yl)butan-2-amine C₁₁H₁₄N₄ 202.26 Indazole Potential kinase inhibitor (inferred)
1-(Morpholin-4-yl)butan-2-amine C₈H₁₈N₂O 158.24 Morpholine Research chemical
α-Ethyltryptamine (Etryptamine) C₁₂H₁₆N₂ 188.27 Indole Psychoactive agent (historical use)
1-(4-Fluorophenyl)butan-2-amine HCl C₁₀H₁₅ClFN 203.69 4-Fluorophenyl No direct activity reported
3-(1H-Imidazol-1-yl)butan-2-amine C₇H₁₃N₃ 139.20 Imidazole Undisclosed research use
Key Observations:
  • Heterocyclic vs. Aryl Substituents: The indazole and indole analogs (target compound and Etryptamine) exhibit distinct electronic and steric profiles compared to aryl-substituted derivatives (e.g., 4-fluorophenyl). Indazole’s fused bicyclic structure may enhance binding affinity in enzyme inhibition compared to monocyclic substituents .
  • Molecular Weight and Solubility : The morpholine and imidazole derivatives (158.24 and 139.20 g/mol, respectively) are smaller and likely more water-soluble than the indazole analog (202.26 g/mol), which could influence pharmacokinetics .
  • Biological Activity : While Etryptamine has historical use as a psychoactive agent , indazole derivatives (e.g., compound 21 in ) show marked anticancer activity, suggesting that 1-(1H-indazol-1-yl)butan-2-amine may share similar mechanisms .

Pharmacological and Physicochemical Insights

  • Indazole vs. Indole : Indazole’s additional nitrogen atom may improve hydrogen bonding with biological targets compared to indole, enhancing potency in kinase inhibition .
  • 4-Fluorophenyl Derivative : The fluorine atom in 1-(4-fluorophenyl)butan-2-amine HCl may enhance metabolic stability, a common strategy in drug design .

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-indazol-1-yl)butan-2-amine, and what reaction conditions are optimal for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, indazole derivatives can react with 2-aminobutanol under Mitsunobu conditions to introduce the amine side chain. Reaction optimization includes controlling temperature (e.g., 60–80°C) and using catalysts like palladium for cross-coupling. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for minimizing side products . Building blocks such as 1-[3-(1H-indazol-1-yl)pyrazin-2-yl]methanamine hydrochloride (Enamine Ltd catalog) may serve as intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) and mass spectrometry be employed to characterize the structure and purity of 1-(1H-indazol-1-yl)butan-2-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on indazole ring protons (δ 7.2–8.5 ppm) and aliphatic amine protons (δ 1.5–2.5 ppm). Coupling patterns confirm substitution positions.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=N/C-C vibrations (1600–1450 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 190.2). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended safety protocols for handling 1-(1H-indazol-1-yl)butan-2-amine in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-(1H-indazol-1-yl)butan-2-amine to improve scalability and purity in multi-step reactions?

  • Methodological Answer :
  • Continuous Flow Synthesis : Enhances yield and reduces reaction time by maintaining precise temperature/pressure control (e.g., 100°C, 1–2 bar) .
  • Catalyst Screening : Test palladium, copper, or nickel catalysts for coupling efficiency.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What strategies resolve contradictions between computational predictions and experimental data on the biological activity of 1-(1H-indazol-1-yl)butan-2-amine?

  • Methodological Answer :
  • Docking vs. Assays : Validate computational models (e.g., AutoDock Vina) with in vitro binding assays (e.g., SPR or fluorescence polarization). Adjust force field parameters to account for solvation effects .
  • Meta-Analysis : Cross-reference SAR data from analogs (e.g., fluorophenyl derivatives) to identify outliers .

Q. How does the substitution pattern on the indazole ring influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups. Test affinity via radioligand binding assays (e.g., IC₅₀ values).
  • Computational Modeling : DFT calculations predict electronic effects on binding pocket interactions (e.g., π-π stacking with tyrosine residues) .

Q. What advanced crystallization techniques are recommended for determining the crystal structure of 1-(1H-indazol-1-yl)butan-2-amine derivatives?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXT for space group determination and SHELXL for refinement. Key parameters: R₁ < 0.05, wR₂ < 0.10 .

Q. How can researchers design in vitro assays to evaluate the pharmacokinetic properties of 1-(1H-indazol-1-yl)butan-2-amine?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
  • Membrane Permeability : Use Caco-2 cell monolayers; measure apparent permeability (Papp) and efflux ratios .

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